molecular formula C9H15Br2O2Sn B14505148 CID 71373289

CID 71373289

Cat. No.: B14505148
M. Wt: 433.73 g/mol
InChI Key: QRJQHSUPLSJPGX-UHFFFAOYSA-L
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Description

While direct structural or functional data for this specific CID are unavailable in the cited sources, comparative analysis with structurally or functionally analogous compounds can be inferred from available datasets. For example, highlights compounds like CID 46907796, an Nrf2 inhibitor, and its analogs (ChEMBL1724922 and ChEMBL1711746), which share structural motifs such as aromatic rings and sulfonamide groups . Similarly, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) in demonstrate how minor structural modifications (e.g., methylation) influence bioactivity .

Properties

Molecular Formula

C9H15Br2O2Sn

Molecular Weight

433.73 g/mol

InChI

InChI=1S/C9H15O2.2BrH.Sn/c1-3-11-9(10)8-6-4-5-7(8)2;;;/h7-8H,2-6H2,1H3;2*1H;/q;;;+2/p-2

InChI Key

QRJQHSUPLSJPGX-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C1CCCC1C[Sn](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71373289 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to achieve the desired chemical structure. The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: CID 71373289 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

CID 71373289 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71373289 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The detailed molecular mechanisms are studied using advanced techniques such as molecular docking, enzyme assays, and cellular assays.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares CID 71373289 (hypothetical attributes inferred from analogs) with structurally related compounds from , and 10:

Compound (CID) Molecular Formula Molecular Weight Key Features Similarity Score
This compound (hypothetical) Likely C₁₀H₁₀O₂S ~218.25 g/mol Presumed aromatic core, sulfonyl/carboxyl groups N/A
CID 46907796 C₁₉H₁₅ClN₂O₃S 398.85 g/mol Chlorophenyl, sulfonamide, Nrf2 inhibition N/A
Oscillatoxin D (CID 101283546) C₂₇H₃₈O₈ 514.59 g/mol Macrocyclic lactone, methyl ester High structural complexity
7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) C₉H₅BrO₂S 257.10 g/mol Brominated thiophene, high GI absorption 0.93 (vs. thiophene analogs)
2-(4-Nitrophenyl)benzimidazole (CID 72863) C₁₃H₉N₃O₂ 239.23 g/mol Nitrobenzene, imidazole ring Solubility: 0.687 mg/ml

Key Observations :

  • Brominated analogs (e.g., CID 737737) exhibit higher molecular weights and enhanced bioavailability compared to non-halogenated variants, likely due to increased lipophilicity .
  • Nitro groups (e.g., CID 72863) reduce solubility (Log S = -2.47) but improve electrophilic reactivity, critical for enzyme inhibition .
  • Macrocyclic structures (e.g., oscillatoxin D) demonstrate unique bioactivity profiles tied to conformational rigidity, a feature absent in simpler aromatic systems .
Functional and Pharmacological Comparisons
  • Enzyme Inhibition : CID 46907796 and its ChEMBL analogs inhibit Nrf2, a regulator of oxidative stress, with IC₅₀ values in the micromolar range (4.9–10 μM) . This contrasts with oscillatoxins, which target ion channels .
  • Synthetic Accessibility : Thiophene-carboxylic acids (e.g., CID 737737) are synthesized via sulfonation and halogenation, yielding high-purity products under reflux conditions . In contrast, benzimidazoles (e.g., CID 72863) require catalytic systems (e.g., A-FGO) for efficient cyclization .
  • Oscillatoxins, however, lack detailed toxicity data, highlighting a research gap .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The absence of crystallographic or NMR data for this compound limits SAR validation. Comparative studies with CID 46907796 suggest that sulfonamide groups enhance target binding .
  • Therapeutic Potential: Analogous compounds (e.g., CID 72863) are explored for anticancer applications due to nitro group-mediated DNA damage . This compound may share this mechanism if nitro/aromatic motifs are present.
  • Synthetic Challenges : Scalability issues persist for macrocyclic analogs (e.g., oscillatoxin D), whereas thiophene derivatives are more amenable to industrial production .

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